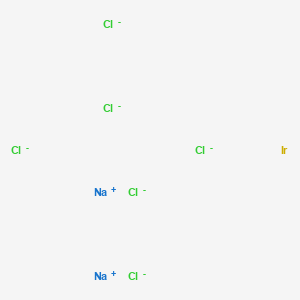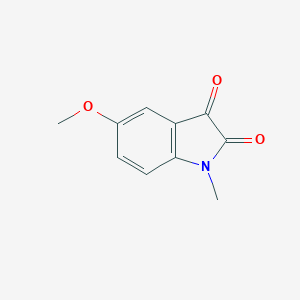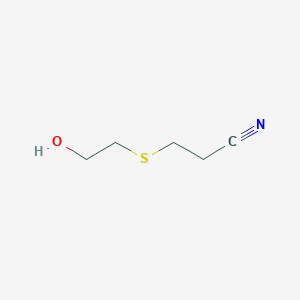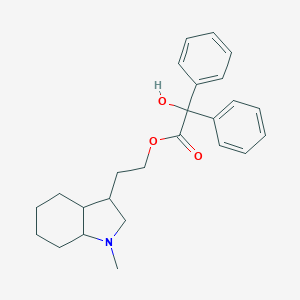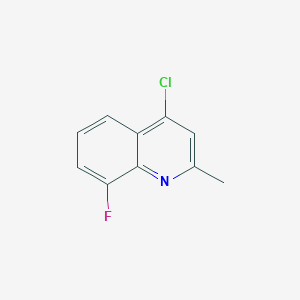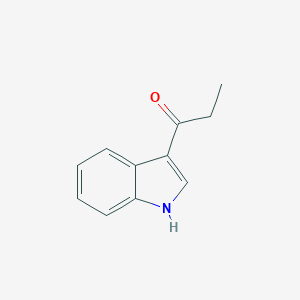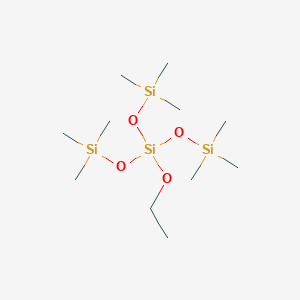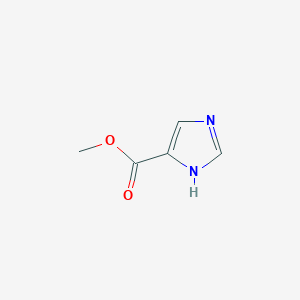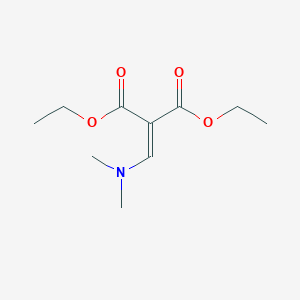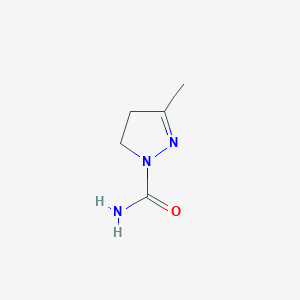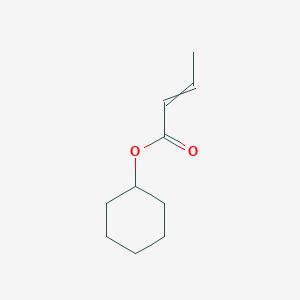
2-Butenoic acid, cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, cyclohexyl ester is a chemical compound that belongs to the class of esters. It is also known as cyclohexyl crotonate. This compound has a fruity odor and is commonly used in the fragrance industry. However, its applications are not limited to this industry only.
Scientific Research Applications
2-Butenoic acid, cyclohexyl ester has been extensively studied for its potential use in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds such as cyclohexyl acrylate, which is used in the production of adhesives and coatings. Additionally, it has been used as a reagent in the synthesis of novel compounds with potential biological activity.
Mechanism Of Action
The mechanism of action of 2-Butenoic acid, cyclohexyl ester is not well understood. However, it is believed that it functions as a reactive intermediate in various chemical reactions. It has been shown to undergo nucleophilic addition reactions with various nucleophiles such as amines and alcohols.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Butenoic acid, cyclohexyl ester. However, it has been reported to have low toxicity and has not been found to cause any adverse effects in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Butenoic acid, cyclohexyl ester in lab experiments is its relatively low cost and easy availability. Additionally, it is a stable compound that can be stored for long periods without degradation. However, one limitation of using this compound is its low reactivity, which may limit its use in certain chemical reactions.
Future Directions
There are several future directions for research on 2-Butenoic acid, cyclohexyl ester. One potential area of research is the development of new synthetic routes for the production of this compound. Additionally, there is a need for further studies on the mechanism of action of this compound and its potential use in the development of novel compounds with biological activity. Finally, research could focus on the development of new applications for this compound in various industries.
In conclusion, 2-Butenoic acid, cyclohexyl ester is a versatile compound with potential applications in various fields. While there is limited information available on its biochemical and physiological effects, it has been extensively studied for its potential use in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of novel compounds.
properties
CAS RN |
16491-62-6 |
|---|---|
Product Name |
2-Butenoic acid, cyclohexyl ester |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclohexyl but-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h2,6,9H,3-5,7-8H2,1H3 |
InChI Key |
ZUMGBVSYIVKLDH-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)OC1CCCCC1 |
Canonical SMILES |
CC=CC(=O)OC1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


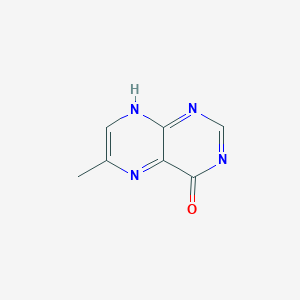
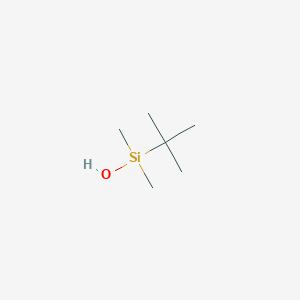
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)
